![molecular formula C16H16F3N3O B12345620 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- CAS No. 392691-02-0](/img/structure/B12345620.png)
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to a quinoline moiety, which is further substituted with a trifluoromethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
The synthesis of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling of the Quinoline and Piperidine Units: The final step involves the coupling of the quinoline and piperidine units through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
科学的研究の応用
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an enzyme involved in DNA replication and transcription. The compound inhibits the activity of DNA gyrase by binding to its active site, thereby preventing the supercoiling of DNA and leading to DNA damage . This mechanism is similar to that of fluoroquinolone antibiotics, which also target DNA gyrase.
類似化合物との比較
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- can be compared with other similar compounds, such as:
4-Piperidinecarboxamide, 1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]: This compound also contains a piperidine ring and a trifluoromethyl-substituted heterocycle, but with a naphthyridine core instead of a quinoline core.
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide: This compound features a triazine ring instead of a quinoline ring and has been studied as an inhibitor of soluble epoxide hydrolase.
The uniqueness of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- lies in its specific substitution pattern and its potent activity against DNA gyrase, making it a promising candidate for further development as an antimicrobial agent.
特性
CAS番号 |
392691-02-0 |
|---|---|
分子式 |
C16H16F3N3O |
分子量 |
323.31 g/mol |
IUPAC名 |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)11-1-2-12-13(9-11)21-6-3-14(12)22-7-4-10(5-8-22)15(20)23/h1-3,6,9-10H,4-5,7-8H2,(H2,20,23) |
InChIキー |
OCKAIGSMISULQW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



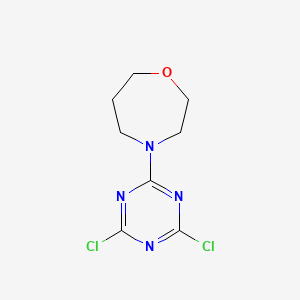
![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)
![(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12345551.png)
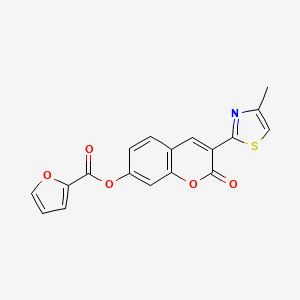

![3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345574.png)
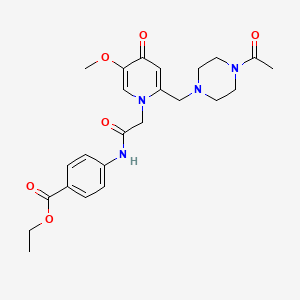
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
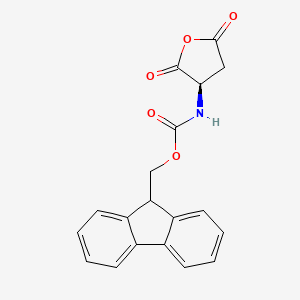
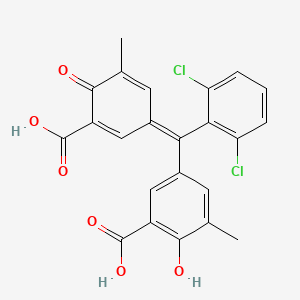
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
